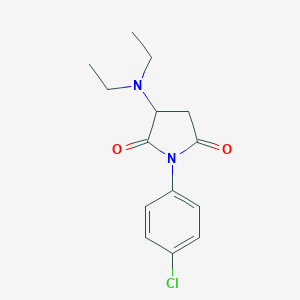![molecular formula C19H10ClN5 B259629 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B259629.png)
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been extensively studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to enhance the activity of antioxidants, which are molecules that protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments include its potent pharmacological properties, its ability to selectively target certain enzymes and proteins, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential to interact with other molecules in complex biological systems.
Future Directions
There are several future directions for the research on 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another possible direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the reaction of 2-chloroaniline with 2-cyanobenzoic acid in the presence of a suitable catalyst. The resulting product is then subjected to a cyclization reaction using a strong acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure product and has been reported in various scientific journals.
properties
Molecular Formula |
C19H10ClN5 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C19H10ClN5/c20-14-6-2-1-5-11(14)17-12(9-21)18(23)25-16-8-4-3-7-15(16)24-19(25)13(17)10-22/h1-8H,23H2 |
InChI Key |
FUYVKJUIVKGKKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)





![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)




![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)